molecular formula C8H11BrCl2N2O3 B6262086 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride CAS No. 2171635-09-7

2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride

Cat. No.: B6262086
CAS No.: 2171635-09-7
M. Wt: 334
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Description

2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride is a synthetic organic compound that features a pyridine ring substituted with bromine and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride typically involves multiple steps:

    Bromination: The starting material, pyridine, undergoes bromination using hydrogen bromide to introduce the bromine atom at the desired position.

    Hydroxylation: The brominated pyridine is then subjected to hydroxylation to introduce the hydroxyl group.

    Amino Acid Formation: The hydroxylated bromopyridine is reacted with an appropriate amino acid precursor to form the final product, 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid.

    Dihydrochloride Formation: The final step involves converting the compound into its dihydrochloride salt form for increased stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone or reduced to form an alkyl group.

    Condensation Reactions: The amino and hydroxyl groups can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce ketones or alkylated compounds, respectively.

Scientific Research Applications

2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals or as a building block for advanced materials.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-bromo-3-hydroxypyridine: Similar in structure but lacks the propanoic acid moiety.

    2,3-diamino-5-bromopyridine: Contains an additional amino group, which may alter its reactivity and applications.

    5-bromo-3-hydroxy-2-pyridinecarboxylic acid: Similar but with a carboxylic acid group instead of the amino group.

Uniqueness

2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

2171635-09-7

Molecular Formula

C8H11BrCl2N2O3

Molecular Weight

334

Purity

95

Origin of Product

United States

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